![molecular formula C14H10N6 B2765320 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-20-5](/img/structure/B2765320.png)
7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Applications De Recherche Scientifique
Novel Synthesis Approaches
The compound 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the broader class of 1,2,4-triazolo[1,5-a]pyrimidines, known for their diverse pharmacological activities. A significant advancement in the synthesis of these compounds was demonstrated through a metal-free method enabling the formation of the triazolopyrimidine skeleton via oxidative N-N bond formation, which is characterized by high yields and short reaction times (Zheng et al., 2014).
Pharmacological Significance
The pharmacological significance of [1,2,4]triazolo[1,5-a]pyrimidines, including structures similar to 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine, spans across various activities such as anticancer, antimicrobial, anti-tubercular, and adenosine antagonists. This class of compounds has been highlighted in several clinical trials and marketed drugs, emphasizing its potential in medicinal chemistry (Merugu et al., 2022).
Synthetic and Medicinal Perspectives
An extensive review on the synthetic and medicinal perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine scaffold has revealed its broad spectrum of pharmacological activities. The review covers synthetic strategies for various [1,2,4]triazolo[1,5-a]pyrimidine analogs and emphasizes the structure-activity relationships that guide the development of new pharmacologically active compounds (Merugu et al., 2022).
Excited-State Intramolecular Proton Transfer (ESIPT) Fluorophores
Research has demonstrated the development of Rh(III)-catalyzed oxidative C-H/C-H cross-coupling methods for [1,2,4]triazolo[1,5-a]pyrimidines with indoles and pyrroles, leading to the creation of novel ESIPT fluorophores. These compounds exhibit dual emission forms and enhanced emission in polar solvents, showing potential for applications in molecular probes and sensors (Zhang et al., 2019).
Antimicrobial Applications
The antimicrobial activity of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been explored, demonstrating the potential of these compounds against a range of microbial strains. This research underlines the utility of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine analogs in developing new antimicrobial agents (Lahmidi et al., 2019).
Propriétés
IUPAC Name |
7-pyridin-2-yl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c1-2-7-15-11(5-1)12-6-8-16-13-17-14(18-20(12)13)19-9-3-4-10-19/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQTXPXGHXXXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

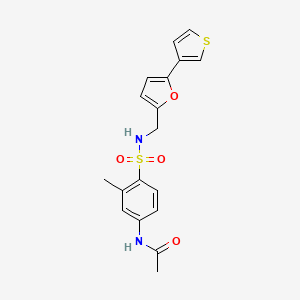
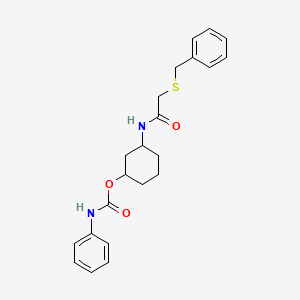
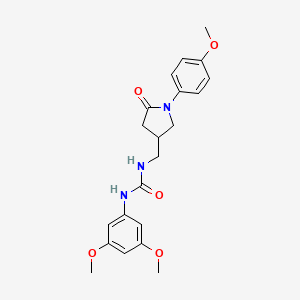
![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)
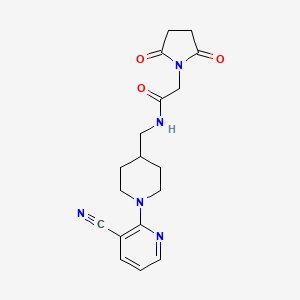
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2765247.png)
![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)
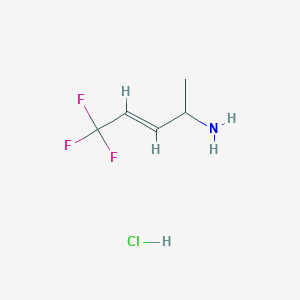
amine](/img/structure/B2765251.png)
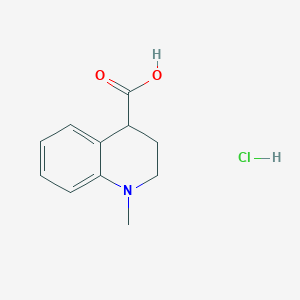
![3-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2765258.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2765260.png)